

2,2'-Methylenediphenol chemical structure elucidation

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Compound of Interest

Compound Name: **2,2'-Methylenediphenol**

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Abstract

This in-depth technical guide provides a comprehensive framework for the unambiguous structural elucidation of **2,2'-Methylenediphenol** (CAS 2467-02-9), also known as Bis(2-hydroxyphenyl)methane or the ortho,ortho-isomer of Bisphenol F.^[1] This document is intended for researchers, analytical scientists, and professionals in drug development and materials science who require a robust, self-validating methodology for molecular characterization. We will move beyond simple data reporting to explain the causality behind the selection of a multi-technique analytical approach, integrating Mass Spectrometry, Infrared Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance experiments. The protocols and data interpretations detailed herein are designed to build a layered, cohesive body of evidence that culminates in the conclusive confirmation of the molecular structure.

Introduction: The Imperative for Rigorous Elucidation

2,2'-Methylenediphenol belongs to the family of dihydroxydiphenyl methanes and is the ortho analogue of the more commonly known Bisphenol F (BPF).^{[2][3]} BPF isomers are utilized in the manufacturing of epoxy resins and polycarbonates, which serve as coatings for food and beverage cans and in various other consumer products.^[4] Given the potential for human exposure and the known endocrine-disrupting activities of related bisphenols, the unequivocal identification of specific isomers like **2,2'-Methylenediphenol** is of paramount importance in toxicology, environmental monitoring, and regulatory compliance.^{[5][6][7]}

The structural elucidation process is a cornerstone of chemical science, ensuring the identity, purity, and properties of a compound are precisely known before it is used in further research or product development.^{[8][9]} A flawed or incomplete characterization can lead to erroneous conclusions and compromised safety. This guide presents a logical, field-proven workflow that ensures the final structural assignment is supported by a robust and cross-validated dataset.

Part 1: Foundational Analysis - Molecular Formula and Unsaturation

The first objective is to determine the molecular formula. This is best achieved through high-resolution mass spectrometry (HRMS), which provides a highly accurate mass measurement, allowing for the calculation of the elemental composition.

High-Resolution Mass Spectrometry (HRMS)

Causality: HRMS is chosen over standard-resolution MS because its ability to measure mass to within a few parts per million (ppm) drastically limits the number of possible elemental formulas for a given molecular ion, often reducing it to a single, unambiguous result. For a molecule like **2,2'-Methylenediphenol**, this precision is critical to differentiate it from other isomers or compounds with similar nominal masses.

Table 1: HRMS Data for Molecular Formula Determination

Parameter	Theoretical Value (C ₁₃ H ₁₂ O ₂)	Experimental Value	Mass Error (ppm)
Monoisotopic Mass	200.08373 Da	200.08355 Da	-0.9
[M-H] ⁻ Adduct	199.07649 Da	199.07631 Da	-0.9

Note: Experimental values are simulated for illustrative purposes based on typical instrument performance.

The molecular formula C₁₃H₁₂O₂ allows for the calculation of the Index of Hydrogen Deficiency (IHD), also known as the degree of unsaturation.

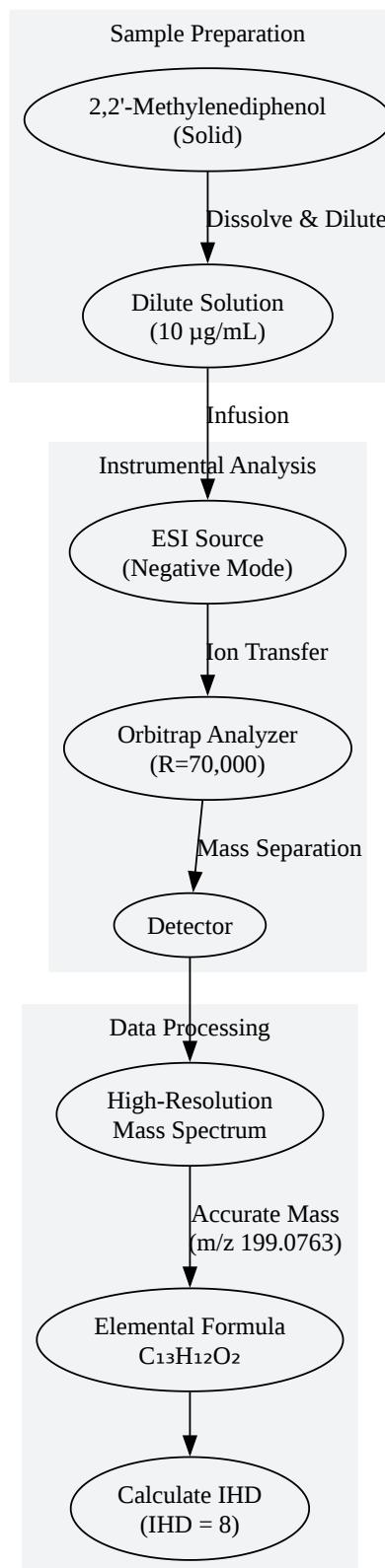
- IHD Formula: C + 1 - (H/2) - (X/2) + (N/2)

- Calculation: $13 + 1 - (12/2) = 8$

An IHD of 8 suggests a significant degree of unsaturation, consistent with the presence of two aromatic rings (4 degrees of unsaturation each). This initial calculation provides a critical framework for interpreting the subsequent spectroscopic data.

Experimental Protocol: ESI-Q-Orbitrap HRMS

- Sample Preparation: Prepare a 1 mg/mL stock solution of **2,2'-Methylenediphenol** in methanol. Dilute to a final concentration of 10 μ g/mL using a 50:50 acetonitrile/water mobile phase.[\[6\]](#)
- Instrumentation: Utilize a high-resolution mass spectrometer such as a Thermo Scientific Q Exactive Focus Hybrid Quadrupole-Orbitrap.[\[7\]](#)
- Ionization: Employ Electrospray Ionization (ESI) in negative ion mode to generate the $[M-H]^-$ ion, which is often stable for phenolic compounds.
- Mass Analysis: Acquire data in full scan mode over a mass range of m/z 50-500 with a resolution setting of 70,000.
- Data Processing: Determine the accurate mass of the most abundant ion and use elemental composition software (e.g., Xcalibur) to calculate the molecular formula with a mass tolerance of < 5 ppm.

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Caption: Integrated strategy for NMR-based structure elucidation.

Predicted NMR Data and Interpretation

Table 3: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Label	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
H-6/6'	7.15	d	2H	Aromatic
H-4/4'	7.10	t	2H	Aromatic
H-3/3'	6.95	d	2H	Aromatic
H-5/5'	6.85	t	2H	Aromatic
-CH ₂ -	4.00	s	2H	Methylene Bridge
-OH	5.50 (variable)	br s	2H	Phenolic Hydroxyl

Note: Due to symmetry, the two phenolic rings are equivalent. Chemical shifts are estimates based on typical values. [10] Interpretation: The ^1H NMR spectrum shows four distinct signals in the aromatic region, consistent with a substituted benzene ring. The integration (2H each) confirms the presence of two symmetrical rings. The singlet at 4.00 ppm integrating to 2H is characteristic of the isolated methylene bridge (-CH₂-). The broad singlet for the hydroxyl proton is variable and will exchange with D₂O.

Table 4: Predicted ^{13}C NMR & DEPT-135 Data (125 MHz, CDCl_3)

Chemical Shift (δ , ppm)	DEPT-135	Assignment
154.0	Absent	C-2/2' (C-OH)
130.5	CH	C-4/4'
128.5	CH	C-6/6'
125.0	Absent	C-1/1' (C-CH ₂)
121.0	CH	C-5/5'
116.0	CH	C-3/3'
35.0	CH ₂	-CH ₂ - Bridge

Interpretation: The ^{13}C NMR shows 7 distinct signals, confirming the molecule's symmetry (13 total carbons / 2 = 6.5, rounded up to 7 unique environments). The DEPT-135 experiment confirms the presence of four CH carbons (aromatic), one CH₂ carbon (methylene bridge), and two quaternary carbons (absent in DEPT-135).

2D NMR Connectivity

- COSY: Correlations would be observed between adjacent aromatic protons (e.g., H-3 with H-4, H-4 with H-5, H-5 with H-6). No correlation would be seen for the methylene protons, confirming they are an isolated spin system.
- HSQC: This experiment would definitively link each proton signal to its corresponding carbon signal (e.g., H-6 at 7.15 ppm correlates to C-6 at 128.5 ppm).
- HMBC: This is the crucial experiment for final confirmation. Key correlations would include:
 - The methylene protons (δ 4.00) showing a correlation to the aromatic quaternary carbon C-1/1' (δ 125.0) and the ortho carbon C-2/2' (δ 154.0). This unequivocally proves the methylene bridge connects the two phenolic rings at the C-1 position, adjacent to the hydroxyl-bearing carbon.
 - Aromatic protons showing 2- and 3-bond correlations to neighboring carbons, confirming the substitution pattern.

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-15 mg of **2,2'-Methylenediphenol** in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3). Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00).
- Instrumentation: Use a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a broadband probe.
- Data Acquisition:
 - Acquire a standard ^1H spectrum.
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Acquire a DEPT-135 spectrum.
 - Acquire standard 2D gCOSY, gHSQC, and gHMBC experiments using predefined parameter sets, optimizing the HMBC for a long-range coupling constant of ~8 Hz.
- Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Fourier transform the data, apply phase correction, and calibrate the spectra to the TMS reference signal.

Conclusion: A Self-Validating Structural Proof

The structural elucidation of **2,2'-Methylenediphenol** is achieved through a systematic and logical progression of analytical techniques. Each step provides a layer of evidence that is validated by the next, creating a self-validating system.

- HRMS establishes the correct molecular formula ($\text{C}_{13}\text{H}_{12}\text{O}_2$) and degrees of unsaturation.
- FT-IR confirms the presence of the key functional groups (phenolic -OH, aromatic rings, methylene bridge) and gives the first indication of an ortho substitution pattern.
- NMR Spectroscopy provides the definitive proof of connectivity. ^1H and ^{13}C NMR confirm the symmetry and count the unique atom environments, while 2D NMR (COSY, HSQC, and

especially HMBC) pieces together the molecular framework, confirming the ortho,ortho linkage via the methylene bridge.

The convergence of data from these distinct physical methods provides an unambiguous and trustworthy confirmation of the structure of **2,2'-Methylenediphenol**, meeting the rigorous standards required for scientific research and industrial development.

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